molecular formula C12H16N2O2 B1338585 1-(4-Acetylphenyl)-3-(propan-2-yl)urea CAS No. 72531-19-2

1-(4-Acetylphenyl)-3-(propan-2-yl)urea

Cat. No.: B1338585
CAS No.: 72531-19-2
M. Wt: 220.27 g/mol
InChI Key: TYNBENCIDTUZFW-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(propan-2-yl)urea is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a urea moiety substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(propan-2-yl)urea: Similar structure but with a methyl group instead of an acetyl group.

    1-(4-Chlorophenyl)-3-(propan-2-yl)urea: Contains a chlorine atom on the phenyl ring.

    1-(4-Nitrophenyl)-3-(propan-2-yl)urea: Features a nitro group on the phenyl ring.

Uniqueness

1-(4-Acetylphenyl)-3-(propan-2-yl)urea is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can participate in additional chemical reactions, such as acetylation, and may enhance the compound’s pharmacokinetic properties.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBENCIDTUZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502325
Record name N-(4-Acetylphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72531-19-2
Record name N-(4-Acetylphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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